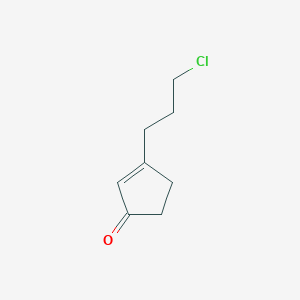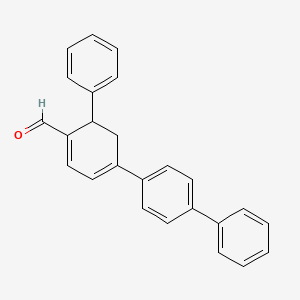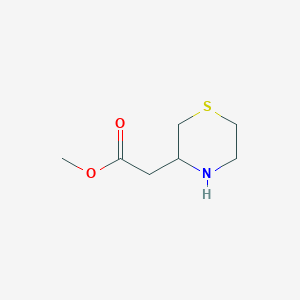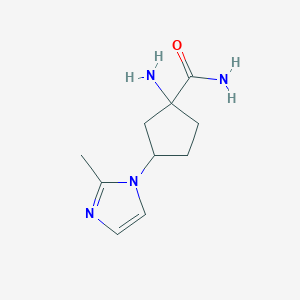
1-Amino-3-(2-methyl-1H-imidazol-1-YL)cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(2-methyl-1H-imidazol-1-YL)cyclopentane-1-carboxamide is a compound that features a cyclopentane ring substituted with an amino group, a carboxamide group, and a 2-methyl-1H-imidazol-1-yl group. The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, which is known for its broad range of chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(2-methyl-1H-imidazol-1-YL)cyclopentane-1-carboxamide typically involves the formation of the imidazole ring followed by its attachment to the cyclopentane ring. One common method for synthesizing imidazoles involves the cyclization of amido-nitriles under mild conditions . The reaction conditions are often tolerant to various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of high-yielding and scalable processes. These methods may include the use of metal catalysts, such as nickel, to facilitate the cyclization reactions . The choice of reagents and reaction conditions can be optimized to ensure high purity and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-3-(2-methyl-1H-imidazol-1-YL)cyclopentane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce amines .
Applications De Recherche Scientifique
1-Amino-3-(2-methyl-1H-imidazol-1-YL)cyclopentane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1-Amino-3-(2-methyl-1H-imidazol-1-YL)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Aminopropyl)-2-methyl-1H-imidazole: This compound features a similar imidazole ring but with a different substitution pattern.
(1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate: Another imidazole derivative with distinct chemical properties.
Uniqueness
1-Amino-3-(2-methyl-1H-imidazol-1-YL)cyclopentane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentane ring and the specific positioning of the amino and carboxamide groups contribute to its unique reactivity and applications .
Propriétés
Formule moléculaire |
C10H16N4O |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
1-amino-3-(2-methylimidazol-1-yl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C10H16N4O/c1-7-13-4-5-14(7)8-2-3-10(12,6-8)9(11)15/h4-5,8H,2-3,6,12H2,1H3,(H2,11,15) |
Clé InChI |
XFZMBVXMNHXSET-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1C2CCC(C2)(C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]methanimidamide](/img/structure/B13088282.png)
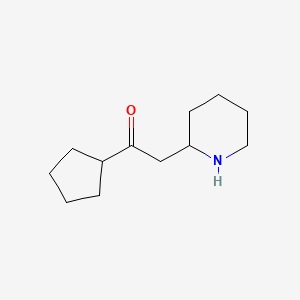
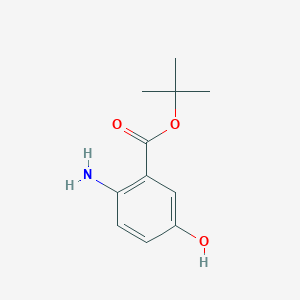
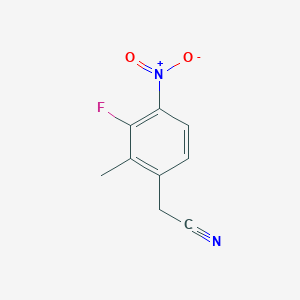
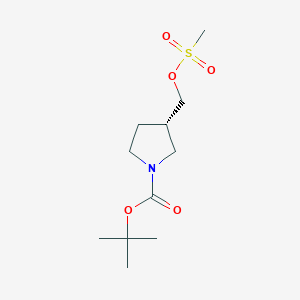
![11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13088315.png)
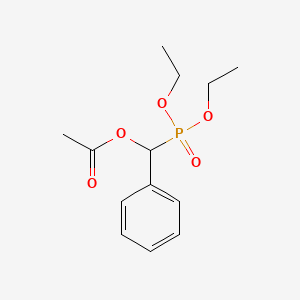

![Bicyclo[3.2.0]heptan-3-amine](/img/structure/B13088322.png)

